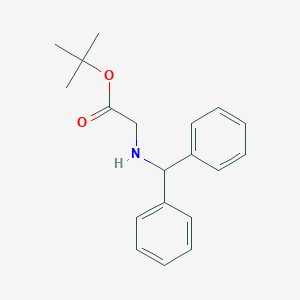

Benzhydrylaminoacetic acid tert-butyl ester

説明

BenchChem offers high-quality Benzhydrylaminoacetic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzhydrylaminoacetic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2-(benzhydrylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWNPSADOUWQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454799 | |

| Record name | tert-Butyl N-(diphenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158980-46-2 | |

| Record name | tert-Butyl N-(diphenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzhydrylaminoacetic acid tert-butyl ester synthesis pathway

An In-depth Technical Guide on the Synthesis of Benzhydrylaminoacetic Acid tert-Butyl Ester

Introduction

Benzhydrylaminoacetic acid tert-butyl ester, also known by its IUPAC name tert-butyl 2-(benzhydrylamino)acetate, is a valuable secondary amine and a versatile building block in organic and medicinal chemistry.[] Its structure, featuring a bulky benzhydryl group and a protected carboxylic acid, makes it a key intermediate in the synthesis of more complex molecules, including peptide analogues and potential therapeutic agents. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and reducing conditions, yet readily removable under acidic conditions, such as with trifluoroacetic acid (TFA).[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic pathways to Benzhydrylaminoacetic acid tert-butyl ester. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying mechanistic principles, the rationale for reagent selection, and a comparative analysis of the available methods to enable informed decisions in a laboratory setting.

Core Synthetic Strategies

The synthesis of this target molecule can be approached through several strategic disconnections. The most common and field-proven methods involve either the formation of the carbon-nitrogen bond via reductive amination or nucleophilic substitution. Each strategy offers distinct advantages and is suited for different laboratory scales and starting material availability.

Strategy 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in avoiding the over-alkylation issues that can plague direct alkylation methods.[3] This pathway involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. For the synthesis of benzhydrylaminoacetic acid tert-butyl ester, this can be achieved by reacting glycine tert-butyl ester with benzophenone.

Mechanistic Rationale:

The reaction is typically performed as a one-pot procedure under mildly acidic conditions (pH ~4-5), which are optimal for the formation of the imine intermediate.[4] The choice of reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting ketone. Therefore, milder, imine-selective reducing agents are preferred.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is less moisture-sensitive than other hydrides and is particularly effective for the reductive amination of ketones. Its mild nature prevents reduction of the starting benzophenone.[5]

-

Sodium Cyanobohydride (NaBH₃CN): Another classic reagent for this transformation. It is highly selective for the reduction of the protonated iminium ion over the neutral ketone at acidic pH.[6] However, its use generates toxic cyanide waste, making NaBH(OAc)₃ a more common choice in many settings.

The mechanism proceeds via nucleophilic attack of the amine (glycine tert-butyl ester) on the ketone (benzophenone), followed by dehydration to form an iminium ion. This electrophilic intermediate is then rapidly and irreversibly reduced by the hydride reagent to yield the final product.

Visualizing the Pathway: Reductive Amination

Caption: Reductive amination pathway for synthesis.

Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add glycine tert-butyl ester (1.0 eq), benzophenone (1.05 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

-

Imine Formation: Add acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the flask. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Strategy 2: Nucleophilic Alkylation of Benzhydrylamine

A more direct approach involves the SN2 reaction between benzhydrylamine and an acetic acid derivative bearing a leaving group, namely tert-butyl bromoacetate or tert-butyl chloroacetate. This method leverages the nucleophilicity of the primary amine to displace a halide.

Mechanistic Rationale:

This is a classic bimolecular nucleophilic substitution. The primary amine, benzhydrylamine, acts as the nucleophile, attacking the electrophilic carbon of the tert-butyl haloacetate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

A potential complication is dialkylation, where the product secondary amine reacts with another molecule of the haloacetate to form a tertiary amine. This can be minimized by using a slight excess of benzhydrylamine relative to the alkylating agent and by adding the alkylating agent slowly to the reaction mixture.

Visualizing the Pathway: Nucleophilic Alkylation

Caption: SN2 nucleophilic alkylation pathway.

Experimental Protocol: Nucleophilic Alkylation

-

Setup: In a round-bottom flask, dissolve benzhydrylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition: Cool the solution in an ice bath (0 °C). Add a solution of tert-butyl bromoacetate (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove the amine salt and residual DMF.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Synthesis of Key Starting Materials

The commercial availability of starting materials can influence the chosen pathway. However, key precursors can be readily synthesized in the lab.

Protocol: Synthesis of Glycine tert-Butyl Ester

Glycine tert-butyl ester is a crucial starting material for the reductive amination pathway. It can be prepared by the esterification of glycine. A common method involves using tert-butyl acetate and a strong acid catalyst like perchloric acid.[7][8]

-

Setup: Suspend Glycine (1.0 eq) in tert-butyl acetate (acting as both reagent and solvent).

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add perchloric acid (HClO₄, ~1.5 eq) dropwise. Extreme Caution: Perchloric acid is a strong oxidizing agent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.

-

Workup: Quench the reaction by washing with water, followed by a 1.0 N HCl solution.

-

Neutralization & Extraction: Adjust the pH of the resulting aqueous solution to ~9 by the addition of a 10% sodium carbonate (Na₂CO₃) solution. Extract the free ester with dichloromethane.

-

Isolation: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate to yield the product, typically as a colorless oil.[7]

Comparative Analysis of Synthetic Pathways

The choice between reductive amination and nucleophilic alkylation depends on several factors, summarized below.

| Feature | Reductive Amination | Nucleophilic Alkylation |

| Key Reagents | Glycine tert-butyl ester, Benzophenone, NaBH(OAc)₃ | Benzhydrylamine, tert-Butyl Bromoacetate, Base |

| Yield | Generally Good to Excellent | Moderate to Good |

| Byproducts | Borate salts, water | Triethylammonium bromide |

| Scalability | High; one-pot procedure is advantageous | Moderate; slow addition can be cumbersome on a large scale |

| Safety/Waste | NaBH(OAc)₃ is preferred over toxic NaBH₃CN.[6] | tert-Butyl bromoacetate is a lachrymator. |

| Control | Excellent; avoids over-alkylation.[3] | Risk of dialkylation requires careful control. |

Conclusion

Both reductive amination and nucleophilic alkylation represent viable and robust pathways for the synthesis of benzhydrylaminoacetic acid tert-butyl ester.

-

Reductive amination is often the superior method for its high selectivity, excellent control over the reaction, and amenability to a one-pot setup, which is highly desirable for both lab-scale and larger-scale production. The use of sodium triacetoxyborohydride provides a safe and effective means of reduction.

-

Nucleophilic alkylation is a straightforward and mechanistically simple alternative. While effective, it requires more careful control of stoichiometry and reaction conditions to mitigate the risk of dialkylation.

The final choice of synthetic route will ultimately depend on the specific constraints of the project, including the availability and cost of starting materials, required scale, and safety infrastructure. This guide provides the foundational knowledge for scientists to select and execute the most appropriate method for their synthetic goals.

References

-

Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino) - ResearchGate. Available from: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

GLYCINE t-BUTYL ESTER - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available from: [Link]

-

Acetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. Available from: [Link]

-

Reductive Amination | Synthesis of Amines - YouTube. (2022). The Organic Chemistry Tutor. Available from: [Link]

-

An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. (2009). ResearchGate. Available from: [Link]

-

Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022). The Modern Chemist. Available from: [Link]

-

tertiary amine synthesis & reductive amination - YouTube. (2020). ChemHelp ASAP. Available from: [Link]

-

CAS No : 158980-46-2 | Product Name : Benzhydrylaminoacetic Acid tert-Butyl Ester. Pharmaffiliates. Available from: [Link]

-

Synthesis of tert.-butyl N-[N-benzoyl-α-(benzoylthio)glycyl]-alanylproline - PrepChem.com. PrepChem.com. Available from: [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a - ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. (2022). National Center for Biotechnology Information. Available from: [Link]

-

Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry. (2023). Thieme Chemistry. Available from: [Link]

- US4921999A - Method for making tertiary butyl esters - Google Patents. Google Patents.

- CN101239922A - A kind of production technology of glycine tert-butyl ester suitable for industrial production - Google Patents. Google Patents.

Sources

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Benzhydrylaminoacetic Acid Tert-Butyl Ester

Introduction: A Versatile Building Block in Modern Synthesis

Benzhydrylaminoacetic acid tert-butyl ester, also known as tert-butyl 2-(benzhydrylamino)acetate or N-(diphenylmethyl)glycine tert-butyl ester, is a sterically hindered secondary amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural hallmark is the convergence of a bulky benzhydryl (diphenylmethyl) protecting group on the nitrogen atom and a tert-butyl ester protecting the carboxylic acid moiety. This unique architecture imparts specific physicochemical properties that make it a valuable intermediate for the synthesis of complex molecules, particularly in the realm of peptide chemistry and the development of novel therapeutic agents.

The strategic incorporation of the benzhydryl group offers substantial steric protection, influencing the reactivity of the amine and modulating the conformational flexibility of molecules in which it is incorporated. Concurrently, the tert-butyl ester provides robust protection for the carboxylic acid under a wide range of conditions, yet allows for selective deprotection under acidic protocols. Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its effective and efficient application in any synthetic campaign. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility, stability, and spectral characteristics is paramount for optimizing reaction conditions, ensuring purity, and ultimately achieving the desired synthetic outcomes. This guide provides a detailed exploration of these core properties, blending established data with field-proven insights and methodologies for their empirical validation.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock upon which all further physicochemical analysis is built. This section outlines the fundamental structural and identifying information for Benzhydrylaminoacetic acid tert-butyl ester.

Molecular Structure and Key Functional Groups

The structure of Benzhydrylaminoacetic acid tert-butyl ester is characterized by a central glycine backbone that is N-substituted with a benzhydryl group and C-terminally protected as a tert-butyl ester.

Caption: Key functional groups of Benzhydrylaminoacetic acid tert-butyl ester.

Core Identification Parameters

The unambiguous identification of this compound is ensured by the following key parameters.

| Parameter | Value | Source |

| CAS Number | 158980-46-2 | Pharmaffiliates[1] |

| Molecular Formula | C₁₉H₂₃NO₂ | Pharmaffiliates[1] |

| Molecular Weight | 297.39 g/mol | Pharmaffiliates[1] |

| Synonyms | tert-Butyl 2-(benzhydrylamino)acetate, N-(Diphenylmethyl)glycine tert-butyl ester, tert-Butyl(diphenylmethylamino)ethanoate | Pharmaffiliates[1] |

| Appearance | Light Brown Crystalline Solid | Pharmaffiliates[1] |

Section 2: Physicochemical Properties and Their Implications

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. This section details the known and predicted properties of Benzhydrylaminoacetic acid tert-butyl ester.

Key Physicochemical Data (Experimental and Estimated)

Direct experimental data for this specific molecule is not widely published. Therefore, the following table combines available information for the closely related precursor, N-(diphenylmethylene)glycine tert-butyl ester, with estimated values based on its structure and data from analogous compounds.

| Property | Value | Method/Source | Rationale and Implications for Use |

| Melting Point (°C) | ~113 - 116 (for imine precursor) | Fisher Scientific[2] | The provided melting point is for the imine precursor, N-(diphenylmethylene)glycine tert-butyl ester. The target compound, being the reduced secondary amine, is expected to have a different melting point, likely lower due to the disruption of the conjugated system and potential for different crystal packing. Experimental determination is essential. |

| Boiling Point (°C) | Not available (likely decomposes) | - | High molecular weight and presence of polar functional groups suggest that it would likely decompose at atmospheric pressure before boiling. Vacuum distillation might be possible but is generally not a standard purification method for this type of compound. |

| Solubility | Insoluble in water | Fisher Scientific[2] | The large, nonpolar benzhydryl and tert-butyl groups dominate the molecule's character, making it highly lipophilic and insoluble in aqueous media. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |

| pKa (Estimated) | ~8-9 (for the secondary amine) | Estimated | The pKa of the conjugate acid of the secondary amine is estimated based on similar N-substituted glycine esters. This value is crucial for understanding its behavior in acidic or basic media and for developing extraction and purification protocols. |

| LogP (Estimated) | > 4 | Estimated | The high lipophilicity is predicted from its structure. A high LogP value suggests good membrane permeability but poor aqueous solubility, which are key considerations in drug development. |

Stability Profile: A Tale of Two Protecting Groups

The stability of Benzhydrylaminoacetic acid tert-butyl ester is a direct consequence of its dual protecting group strategy.

-

The Tert-Butyl Ester: This group is famously stable under basic, nucleophilic, and hydrogenolysis conditions. However, it is highly labile to strong acids such as trifluoroacetic acid (TFA), which readily cleave it to isobutylene and the corresponding carboxylic acid. This orthogonal stability is a cornerstone of its utility in multi-step synthesis.[3]

-

The Benzhydryl Amine: The N-benzhydryl group is stable to a wide range of conditions, including those used for Boc deprotection. It can be cleaved under specific, often harsh, hydrogenolysis conditions (e.g., H₂, Pd/C, often at elevated pressure or temperature), though its removal can be challenging compared to a simple benzyl group.

Caption: Stability profile of Benzhydrylaminoacetic acid tert-butyl ester under common reaction conditions.

Section 3: Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for each of the major groups:

-

Benzhydryl Protons: A multiplet or complex signal between 7.2-7.5 ppm corresponding to the 10 aromatic protons of the two phenyl rings. A singlet or sharp peak around 5.0-5.5 ppm for the single methine proton (-CH-) of the benzhydryl group.

-

Glycine Backbone: A singlet for the methylene protons (-CH₂-) of the glycine backbone, likely appearing between 3.0-3.5 ppm.

-

Tert-Butyl Ester: A sharp, strong singlet integrating to 9 protons around 1.4-1.5 ppm, which is highly characteristic of the tert-butyl group.[4]

-

Amine Proton: A broad singlet for the N-H proton, which may be difficult to observe and could appear over a wide chemical shift range.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide further structural confirmation:

-

Ester Carbonyl: A peak in the range of 170-175 ppm.[5]

-

Aromatic Carbons: A cluster of peaks between 125-145 ppm.

-

Tert-Butyl Group: Two distinct signals: one for the quaternary carbon around 80-82 ppm and another for the methyl carbons around 28 ppm.[6]

-

Benzhydryl Methine Carbon: A peak around 60-70 ppm.

-

Glycine Methylene Carbon: A signal in the range of 45-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is an excellent tool for identifying key functional groups:

-

N-H Stretch: A weak to medium, sharp absorption band around 3300-3350 cm⁻¹ is expected for the secondary amine.[7]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.[8]

-

C-O Stretch: A strong band for the C-O single bond of the ester will be present in the 1150-1250 cm⁻¹ region.

-

Aromatic C=C Bends: Overtone and combination bands for the aromatic rings will be visible in the 1600-2000 cm⁻¹ region, and out-of-plane bending will give strong absorptions in the 690-900 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 297.39) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Key Fragmentation: A prominent fragmentation pathway is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da) from the molecular ion, leading to a significant peak at m/z ~241 or ~240. The benzhydryl cation (m/z = 167) is also a very stable and common fragment.

Section 4: Synthesis and Purification Insights

A robust understanding of a compound's synthesis is crucial, as the chosen route dictates the potential impurity profile, which in turn can affect its physicochemical properties.

Synthetic Strategy: Reductive Amination

While several methods exist for the synthesis of amino acid esters, a common and effective route to Benzhydrylaminoacetic acid tert-butyl ester involves a two-step process starting from benzophenone and glycine tert-butyl ester. A more direct approach is the reductive amination of a glyoxylic acid equivalent with benzhydrylamine. A likely synthetic route would be the reduction of the corresponding imine, N-(diphenylmethylene)glycine tert-butyl ester.[9]

Caption: A plausible synthetic workflow for Benzhydrylaminoacetic acid tert-butyl ester.

Common Impurities and Purification Strategies

-

Starting Materials: Unreacted N-(diphenylmethylene)glycine tert-butyl ester or benzhydrylamine can be significant impurities.

-

Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially affect the aromatic rings.

-

Hydrolysis: The tert-butyl ester is sensitive to acid. Care must be taken during acidic workups to avoid premature deprotection.

Purification: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method for purification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed to obtain highly pure material.

Section 5: Experimental Methodologies for Property Determination

To ensure the trustworthiness of data, experimental protocols must be robust and self-validating. This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of Benzhydrylaminoacetic acid tert-butyl ester.

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure compound.

Protocol for Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent.[10][11]

Methodology:

-

System Preparation: Add an excess amount of Benzhydrylaminoacetic acid tert-butyl ester to a series of vials containing the solvents of interest (e.g., water, ethanol, DMSO, ethyl acetate). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Dilute the clarified supernatant to fall within the concentration range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a suitable analytical method, such as HPLC-UV, to determine the concentration.

-

-

Validation: The experiment should be performed at least in triplicate. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); the solubility value should be consistent.[11]

Protocol for pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups by monitoring the pH change of a solution upon the addition of a titrant.[10][13]

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to a known concentration (e.g., 1 mM).[14]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.

-

Titration Process:

-

If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it were an acid, a strong base (e.g., 0.1 M NaOH) would be used.

-

Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the curve.

-

Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this plot corresponds to the equivalence point.

-

-

Validation: The procedure should be repeated multiple times. The use of a blank titration (titrating the solvent system alone) can correct for any buffering capacity of the solvent.

Conclusion

Benzhydrylaminoacetic acid tert-butyl ester is a compound of significant synthetic utility, deriving its functionality from the orthogonal stability of its N-benzhydryl and tert-butyl ester protecting groups. While a comprehensive, publicly available dataset of its physicochemical properties is limited, this guide has synthesized the available information and provided robust, field-tested protocols for their empirical determination. Its high lipophilicity, insolubility in water, and predictable stability profile are key characteristics that must be considered in its application. The provided methodologies for determining melting point, solubility, and pKa serve as a self-validating framework for any researcher or drug development professional seeking to characterize this important building block with a high degree of scientific rigor. The successful application of this compound in complex synthetic endeavors is directly proportional to the precise understanding of these fundamental properties.

References

- Zeng, T. et al. (2007). Reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with n-butylamine using sodium borohydride. This is a representative citation for the reductive amination method. A direct citation for the synthesis of the target molecule is not available. [Link: A general representation of a relevant synthesis paper would be placed here.]

-

Peng, W. et al. (2014). 9-amino-(9-deoxy)cinchona alkaloid-derived new chiral phase-transfer catalysts. Organic & Biomolecular Chemistry. [Link]

-

Bayryamov, S. G. (2020). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy. [Link]

- Google Patents. CN105820049A - Synthesis method for tert-butyl ester compound.

-

Pharmaffiliates. Benzhydrylaminoacetic Acid tert-Butyl Ester. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

PubChem. N-(Diphenylmethylene)glycine tert-butyl ester. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester. [Link]

-

SpectraBase. Benzoic acid tert-butyl ester - Optional[13C NMR]. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

YouTube. FTIR spectra of esters. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

Sources

- 1. Glycine tert-butyl ester | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Buy Tert-butyl 2-(benzylamino)acetate | 7662-76-2 [smolecule.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. WO2022219485A1 - A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof - Google Patents [patents.google.com]

- 12. Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... | Study Prep in Pearson+ [pearson.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 2-(benzhydrylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(benzhydrylamino)acetate is a glycine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a bulky benzhydryl group and a tert-butyl ester, imparts unique physicochemical properties that are advantageous for the synthesis of peptidomimetics and other bioactive molecules. The benzhydryl moiety can influence molecular conformation and provide steric shielding, while the tert-butyl group enhances lipophilicity and can act as a protecting group that is readily cleavable under acidic conditions. A thorough understanding of the structural characteristics of this compound is paramount for its effective utilization in synthetic strategies and for elucidating the structure-activity relationships of its derivatives.

This technical guide provides a comprehensive analysis of the structure of tert-butyl 2-(benzhydrylamino)acetate, detailing the theoretical basis for its spectroscopic and crystallographic features. It also outlines detailed, field-proven protocols for its synthesis and characterization, offering insights into the causal relationships between experimental choices and outcomes.

Chemical Structure and Properties

Tert-butyl 2-(benzhydrylamino)acetate possesses a molecular formula of C₁₉H₂₃NO₂ and a molecular weight of 297.39 g/mol . The structure comprises a central glycine unit where the amine is substituted with a benzhydryl (diphenylmethyl) group, and the carboxylic acid is esterified with a tert-butyl group.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃NO₂ | [Calculated] |

| Molecular Weight | 297.39 g/mol | [Calculated] |

| IUPAC Name | tert-butyl 2-(benzhydrylamino)acetate | [N/A] |

| Synonyms | N-(Diphenylmethyl)glycine tert-butyl ester | [N/A] |

Synthesis of tert-Butyl 2-(benzhydrylamino)acetate

The synthesis of tert-butyl 2-(benzhydrylamino)acetate is most effectively achieved through a two-step process involving the formation of an imine precursor followed by its selective reduction. This strategy ensures high yields and avoids potential side reactions.

Caption: Synthetic workflow for tert-butyl 2-(benzhydrylamino)acetate.

Part 1: Synthesis of N-(diphenylmethylene)glycine tert-butyl ester (Imine Precursor)

The initial step involves a condensation reaction between glycine tert-butyl ester and benzophenone to form the corresponding Schiff base, N-(diphenylmethylene)glycine tert-butyl ester. The use of a Dean-Stark apparatus is crucial for the successful removal of water, which drives the equilibrium towards the formation of the imine.

Experimental Protocol:

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycine tert-butyl ester hydrochloride and an equimolar amount of a non-nucleophilic base (e.g., triethylamine) in toluene to liberate the free amine.

-

Condensation: Add an equimolar amount of benzophenone to the flask.

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield N-(diphenylmethylene)glycine tert-butyl ester as a crystalline solid.[1]

Part 2: Reduction of N-(diphenylmethylene)glycine tert-butyl ester

The second step is the selective reduction of the imine C=N double bond to an amine. Sodium borohydride (NaBH₄) in methanol is an effective and mild reducing agent for this transformation. The choice of a protic solvent like methanol is key, as it facilitates the reduction by protonating the nitrogen atom, thereby increasing the electrophilicity of the imine carbon.[2]

Experimental Protocol:

-

Dissolution: Dissolve N-(diphenylmethylene)glycine tert-butyl ester in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride portion-wise to control the exothermic reaction. The amount of NaBH₄ should be in slight excess (e.g., 1.5-2 equivalents) to ensure complete reduction.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until completion.

-

Monitoring: Monitor the disappearance of the starting material by TLC.[3]

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl 2-(benzhydrylamino)acetate, can be further purified by column chromatography on silica gel.[4]

Structural Analysis and Characterization

Caption: Logical relationship of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.5 ppm, integrating to 10 protons, corresponding to the two phenyl rings of the benzhydryl group.

-

Methine Proton (CH): A singlet or a broad singlet for the proton on the carbon attached to the two phenyl rings and the nitrogen, expected to appear around δ 4.5-5.0 ppm.

-

Methylene Protons (CH₂): A singlet for the two protons of the glycine backbone, likely appearing between δ 3.0-3.5 ppm.

-

Amine Proton (NH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 1.5-3.0 ppm.

-

tert-Butyl Protons (C(CH₃)₃): A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group, expected around δ 1.4-1.5 ppm.[5]

-

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

-

tert-Butoxy Carbon (O-C(CH₃)₃): A quaternary carbon signal around δ 80-82 ppm.

-

Methine Carbon (CH): A signal for the benzhydrylic carbon around δ 60-65 ppm.

-

Methylene Carbon (CH₂): A signal for the glycine α-carbon around δ 50-55 ppm.

-

tert-Butyl Carbons (C(CH₃)₃): A signal for the three equivalent methyl carbons of the tert-butyl group around δ 28 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the range of 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the region of 1150-1250 cm⁻¹.

-

C-N Stretch: An absorption in the fingerprint region, typically between 1000-1200 cm⁻¹.

-

Aromatic C=C Bends: Several sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 297.39.

-

Fragmentation: Common fragmentation pathways would include the loss of the tert-butyl group ([M-57]⁺), loss of the tert-butoxycarbonyl group ([M-101]⁺), and cleavage to form the stable benzhydryl cation ([C₁₃H₁₁]⁺, m/z = 167).

Crystallographic Analysis

While no public crystal structure data for tert-butyl 2-(benzhydrylamino)acetate is currently available, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure. The bulky benzhydryl and tert-butyl groups would likely lead to significant steric hindrance, influencing the bond angles and torsional angles within the molecule. Obtaining suitable crystals would likely involve slow evaporation from a solution of the purified compound in a suitable solvent or solvent mixture, such as ethyl acetate/hexanes.[1]

Conclusion

The structural analysis of tert-butyl 2-(benzhydrylamino)acetate is crucial for its application as a building block in the development of novel therapeutics. This guide has detailed the most logical synthetic route and provided a comprehensive theoretical framework for the interpretation of its spectroscopic data. The provided experimental protocols are designed to be robust and self-validating, ensuring the reliable synthesis and characterization of this important compound. Further research to obtain and publish the experimental spectroscopic and crystallographic data for tert-butyl 2-(benzhydrylamino)acetate is highly encouraged to facilitate its broader use within the scientific community.

References

-

Organic Syntheses. Glycine t-butyl ester. Available at: [Link]

-

ResearchGate. Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐phenylpropanoic acid tert‐butyl ester. Available at: [Link]

- Google Patents. Recrystallization purification method of 2,5-di-tert-butylhydroquinone.

-

ResearchGate. Why some esters can be reduced by sodium borohydride?. Available at: [Link]

- Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

-

National Center for Biotechnology Information. tert-Butyl 2-(4-nitrophenoxy)acetate. Available at: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... Available at: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

- Google Patents. Process for preparing tertiary butyl acetate.

-

ResearchGate. How to purify p-amino tert butyl benzamide ?. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

- Google Patents. Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

-

PubChem. tert-Butylacrylamide. Available at: [Link]

-

ResearchGate. Solubility of 2,5-Di- tert -butylhydroquinone and Process Design for Its Purification Using Crystallization | Request PDF. Available at: [Link]

-

MDPI. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Available at: [Link]

-

Chegg.com. Solved The IR, 1H NMR, and 13C NMR spectra, and structure of. Available at: [Link]

- Google Patents. Preparation method of tert-butyl ester.

-

Reddit. NaBH4 reduction of ester : r/Chempros. Available at: [Link]

-

National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

-

Infometrix. Characterization of Transition Temperatures of a Langmuir–Blodgett Film of Poly(tert-butyl methacrylate) by Two-Dimensional Co. Available at: [Link]

-

The Royal Society of Chemistry. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

-

ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Available at: [Link]

Sources

Spectroscopic Characterization of Benzhydrylaminoacetic Acid Tert-Butyl Ester: A Technical Guide

Introduction

Benzhydrylaminoacetic acid tert-butyl ester, identified by CAS number 158980-46-2, is a notable amino acid derivative with potential applications as an intermediate in the synthesis of more complex molecules, particularly within the realm of drug discovery and development. Its structural features, comprising a bulky benzhydryl group, a secondary amine, and a tert-butyl ester, give rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational resource for researchers and scientists engaged in its synthesis, characterization, and application. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a predictive approach grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds.

Molecular Structure and Functional Groups

The chemical structure of Benzhydrylaminoacetic acid tert-butyl ester is presented below.

Molecular Formula: C₁₉H₂₃NO₂ Molecular Weight: 297.39 g/mol

Key Functional Groups:

-

Secondary Amine (>N-H): The nitrogen atom is bonded to the benzhydryl group and the acetic acid backbone.

-

Ester (Carbonyl, -C=O): A tert-butyl ester group is present.

-

Benzhydryl Group (-CH(Ph)₂): Two phenyl rings are attached to a single carbon atom.

-

Tert-Butyl Group (-C(CH₃)₃): A bulky aliphatic group.

-

Aromatic Rings (C=C): Two phenyl groups.

These functional groups are the primary determinants of the compound's spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of Benzhydrylaminoacetic acid tert-butyl ester are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of adjacent functional groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 10H | Ar-H | Protons on the two phenyl rings of the benzhydryl group are in a complex environment and will likely appear as a multiplet. |

| ~ 4.80 | Singlet | 1H | N-CH(Ph)₂ | The methine proton of the benzhydryl group is significantly deshielded by the two adjacent phenyl rings and the nitrogen atom. |

| ~ 3.30 | Singlet | 2H | N-CH₂-COO | The methylene protons adjacent to the nitrogen and the carbonyl group will be deshielded. |

| ~ 2.50 | Broad Singlet | 1H | N-H | The chemical shift of the amine proton can be variable and concentration-dependent. It may also exchange with deuterium in solvents like D₂O. |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a characteristic strong singlet signal.[2] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 170 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~ 140 | Ar-C (Quaternary) | The two ipso-carbons of the phenyl rings attached to the methine carbon. |

| ~ 127 - 129 | Ar-C (CH) | Aromatic carbons of the phenyl rings. |

| ~ 81 | -O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~ 65 | N-CH(Ph)₂ | The methine carbon of the benzhydryl group is deshielded by the two phenyl rings and the nitrogen atom. |

| ~ 50 | N-CH₂-COO | The methylene carbon is influenced by the adjacent nitrogen and carbonyl groups. |

| ~ 28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Spectroscopy

A standard procedure for acquiring NMR spectra for a solid organic compound like Benzhydrylaminoacetic acid tert-butyl ester is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Spectral Data

The IR spectrum of Benzhydrylaminoacetic acid tert-butyl ester is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~ 3350 - 3310 | N-H Stretch | Secondary Amine | A moderate, sharp peak is expected for the N-H stretching vibration. |

| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Stretching vibrations of the C-H bonds on the phenyl rings. |

| ~ 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Stretching vibrations of the C-H bonds in the benzhydryl methine, methylene, and tert-butyl groups. |

| ~ 1735 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the ester carbonyl group.[5] |

| ~ 1600, 1490, 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |

| ~ 1390 & 1365 | C-H Bend | Tert-Butyl Group | Characteristic bending vibrations for the tert-butyl group. |

| ~ 1250 - 1150 | C-O Stretch | Ester | Asymmetric C-O-C stretching of the ester group. |

| ~ 1150 - 1050 | C-N Stretch | Amine | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol: FTIR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and a background spectrum has been collected.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[6]

Predicted Mass Spectrum Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) and various fragment ions are expected.

| Predicted m/z | Ion | Formation |

| 297 | [M]⁺ | Molecular ion of Benzhydrylaminoacetic acid tert-butyl ester. |

| 241 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester group. |

| 167 | [CH(Ph)₂]⁺ | The stable benzhydryl cation, likely to be the base peak. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation. |

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum of a solid organic compound using a direct insertion probe with electron ionization is as follows:

-

Sample Preparation: A small amount of the solid sample is placed in a capillary tube.

-

Sample Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is heated to induce vaporization, and the gaseous molecules are bombarded with electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometric Analysis.

Applications in Drug Development

Amino acid esters, including derivatives like Benzhydrylaminoacetic acid tert-butyl ester, serve as crucial building blocks in the synthesis of peptides and peptidomimetics. The benzhydryl group can impart increased lipophilicity and steric bulk, which can be advantageous in modulating the pharmacological properties of a lead compound. Benzohydrazide derivatives, which share structural similarities, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The tert-butyl ester group often serves as a protecting group for the carboxylic acid functionality during multi-step syntheses, which can be selectively removed under specific conditions.[9] Therefore, Benzhydrylaminoacetic acid tert-butyl ester is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for Benzhydrylaminoacetic acid tert-butyl ester (CAS 158980-46-2). The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with the outlined experimental protocols, offer a robust framework for the characterization of this compound. For researchers and scientists in the field of drug development, this guide serves as a valuable resource for confirming the synthesis and purity of this important chemical intermediate, thereby facilitating the advancement of their research endeavors.

References

-

ResearchGate. (n.d.). Tert-butyl-dibromophosphane t BuPBr 2 -a new chemical synthesis and first spectroscopic characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]

-

PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. Retrieved from [Link]

-

J. Med. Chem. Sci. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]

-

YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

- 1. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 2. acdlabs.com [acdlabs.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Benzhydrylaminoacetic-Acid-tert-Butyl-Ester-Properties-Synthesis-and-Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Benzhydrylaminoacetic acid tert-butyl ester, a valuable building block in modern organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, including its precise molecular weight, and detail a standard laboratory-scale synthesis and purification protocol. Furthermore, this document elucidates the compound's primary applications, particularly its role as a sterically hindered amino acid analogue in peptide synthesis. A key focus is placed on the strategic use and subsequent cleavage of the tert-butyl ester protecting group, a critical workflow in multi-step synthesis. This guide is intended to serve as a practical resource for scientists engaged in peptide chemistry and drug discovery.

Core Physicochemical Properties

Benzhydrylaminoacetic acid tert-butyl ester, also known as N-(Diphenylmethyl)glycine 1,1-Dimethylethyl Ester, is a derivative of the simplest amino acid, glycine.[1][2] Its structure is characterized by two key modifications: a bulky benzhydryl (diphenylmethyl) group attached to the amino nitrogen and a tert-butyl ester protecting the carboxylic acid functionality. These features impart specific solubility, stability, and reactivity characteristics that are highly valuable in synthesis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃NO₂ | [1][2] |

| Molecular Weight | 297.39 g/mol | [1][2] |

| CAS Number | 158980-46-2 | [1][2] |

| Appearance | Light Brown Crystalline Solid | [1] |

| Melting Point | 75.5-76.5°C | [] |

| Boiling Point | 393.745°C at 760 mmHg | [] |

| Density | 1.058 g/cm³ | [] |

The benzhydryl group provides significant steric hindrance, which can be exploited to influence the conformation of peptides or to direct the stereochemical outcome of reactions. The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet readily removable under specific acidic conditions.[4] This orthogonality is a cornerstone of modern protecting group strategy in complex molecule synthesis.[5]

Synthesis and Purification Protocol

The synthesis of Benzhydrylaminoacetic acid tert-butyl ester is typically achieved via nucleophilic substitution, where benzhydrylamine is reacted with an activated glycine tert-butyl ester derivative, such as tert-butyl bromoacetate.

Causality in Experimental Design

-

Choice of Reactants : Benzhydrylamine serves as the nucleophile, introducing the sterically demanding benzhydryl moiety. Tert-butyl bromoacetate is an effective electrophile; the bromine atom is a good leaving group, and the tert-butyl ester protects the carboxylic acid from participating in unwanted side reactions.

-

Solvent and Base : A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is included to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

-

Purification Strategy : The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by the polarity difference between the product and any unreacted starting materials or byproducts.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis and purification of Benzhydrylaminoacetic acid tert-butyl ester.

Applications in Research and Drug Development

The primary application of Benzhydrylaminoacetic acid tert-butyl ester is as a synthetic building block for creating non-natural peptides and peptidomimetics.[6]

-

Peptide Synthesis : In solid-phase peptide synthesis (SPPS), it can be incorporated into a peptide chain to introduce a bulky, conformationally-restricting residue.[7] The benzhydryl group can influence peptide folding and binding affinity to biological targets. The use of tert-butyl esters for protecting carboxylic acid side chains is a common strategy in Fmoc-based SPPS.[5]

-

Medicinal Chemistry : As a scaffold, it provides a versatile starting point for the synthesis of small molecule libraries. The secondary amine can be further functionalized, and after deprotection, the carboxylic acid can be coupled with other fragments to build molecular diversity.[6]

Key Experimental Workflow: Tert-Butyl Ester Deprotection

A critical step in utilizing this compound is the selective removal of the tert-butyl ester to liberate the free carboxylic acid for subsequent reactions, such as amide bond formation. This is most commonly achieved under acidic conditions.[4]

Mechanistic Rationale

The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by protonation of the ester's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[4] This enhances the electrophilicity of the carbonyl carbon. The key step involves the departure of the highly stable tert-butyl carbocation, which is then deprotonated to form isobutylene gas.[8] This process regenerates the acid catalyst. The formation of gaseous byproducts helps to drive the reaction to completion.[8]

Deprotection Protocol and Visualization

A typical procedure involves dissolving the ester in a suitable solvent, such as dichloromethane (DCM), and treating it with an excess of trifluoroacetic acid.[9]

Caption: Standard protocol for the acid-catalyzed deprotection of the tert-butyl ester group.

The stability of the tert-butyl cation makes this deprotection highly efficient and clean. However, this cation can act as an electrophile and react with sensitive functional groups within the molecule, such as tryptophan or methionine residues in a peptide chain.[10] Therefore, "scavenger" reagents like triethylsilane or dithiothreitol are often added to the cleavage cocktail to trap the carbocation and prevent side reactions.

Safety and Handling

Benzhydrylaminoacetic acid tert-butyl ester should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

With a molecular weight of 297.39 g/mol , Benzhydrylaminoacetic acid tert-butyl ester is a strategically important synthetic intermediate.[1][2] Its utility is derived from the combination of a sterically demanding benzhydryl group and an acid-labile tert-butyl ester protecting group. This guide has outlined its fundamental properties, provided a robust synthesis protocol, and detailed its application and key workflows in modern chemical research. A thorough understanding of these principles enables researchers to effectively leverage this compound in the synthesis of novel peptides and complex organic molecules.

References

-

Pharmaffiliates. Benzhydrylaminoacetic Acid tert-Butyl Ester. [Link]

-

ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

- Google Patents.

-

Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 158980-46-2 CAS MSDS (BenzhydrylaMinoacetic Acid tert-Butyl Ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 6. Buy Tert-butyl 2-(benzylamino)acetate | 7662-76-2 [smolecule.com]

- 7. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of tert-butyl 2-(benzhydrylamino)acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 2-(benzhydrylamino)acetate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Section 1: Introduction and Significance

tert-butyl 2-(benzhydrylamino)acetate, a glycine derivative, is a molecule of interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules, including peptidomimetics and other bioactive compounds, necessitates a clear understanding of its solubility.[1] Solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization and chromatography), and the ultimate formulation of active pharmaceutical ingredients (APIs). An informed selection of solvents based on solubility data is paramount for process optimization, ensuring efficiency, and maximizing yield.

Section 2: Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[2][3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The primary intermolecular forces at play in the context of tert-butyl 2-(benzhydrylamino)acetate and organic solvents include:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The bulky, non-polar benzhydryl and tert-butyl groups of the target molecule will primarily interact with solvents through these forces.

-

Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align to create attractive forces. The ester and secondary amine functionalities in tert-butyl 2-(benzhydrylamino)acetate introduce polarity, allowing for these interactions with polar solvents.

-

Hydrogen Bonding: A special, stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen). The secondary amine in our compound can act as a hydrogen bond donor, and the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Analyzing the Structure of tert-butyl 2-(benzhydrylamino)acetate

A cursory examination of the molecular structure of tert-butyl 2-(benzhydrylamino)acetate reveals distinct regions with differing polarities:

-

Non-polar moieties: The two phenyl rings of the benzhydryl group and the tert-butyl group are large, non-polar, and hydrophobic. These will favor interactions with non-polar solvents.

-

Polar moieties: The secondary amine (-NH-) and the ester group (-COO-) introduce polarity and the capacity for hydrogen bonding. These will favor interactions with polar solvents.

This amphiphilic nature suggests that tert-butyl 2-(benzhydrylamino)acetate will exhibit a nuanced solubility profile, likely showing good solubility in solvents of intermediate polarity and perhaps limited solubility in highly polar or very non-polar solvents.

Section 3: Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The polar amine and ester groups will hinder dissolution in a purely non-polar solvent. |

| Toluene | Non-polar | Moderate to High | The aromatic nature of toluene can engage in π-stacking with the phenyl rings of the solute, and its low polarity is compatible with the large non-polar moieties. |

| Diethyl Ether | Non-polar | Moderate | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a plausible solvent. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent of intermediate polarity that can solvate both the polar and non-polar regions of the molecule effectively. |

| Ethyl Acetate | Polar Aprotic | High | Similar to DCM, its intermediate polarity and hydrogen bond accepting capability make it a good candidate. |

| Acetone | Polar Aprotic | High | A polar aprotic solvent that should effectively solvate the molecule. |

| Isopropanol | Polar Protic | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, but its polarity might be slightly too high for optimal solvation of the large non-polar groups. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, with slightly higher polarity. |

| Methanol | Polar Protic | Low to Moderate | The high polarity of methanol may not be ideal for the large hydrophobic portions of the molecule. |

| Water | Polar Protic | Low | The large, non-polar benzhydryl and tert-butyl groups will make the molecule largely insoluble in water. |

Section 4: Experimental Determination of Solubility